molecular formula C14H10N2O2 B1601669 Methyl 1,10-phenanthroline-2-carboxylate CAS No. 37067-12-2

Methyl 1,10-phenanthroline-2-carboxylate

Cat. No. B1601669
CAS RN: 37067-12-2
M. Wt: 238.24 g/mol
InChI Key: MXUOTHREEOKGBO-UHFFFAOYSA-N
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Description

“Methyl 1,10-phenanthroline-2-carboxylate” is a chemical compound with the molecular formula C14H10N2O2 . It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound and an important chelating ligand for metal ions .


Chemical Reactions Analysis

“Methyl 1,10-phenanthroline-2-carboxylate” is likely to participate in reactions similar to other 1,10-phenanthroline derivatives. For instance, 1,10-phenanthroline and its derivatives have been used in reactions with transition metal ions, resulting in complexes which display diverse structures and properties .

Scientific Research Applications

DNA Binding and Biological Activity

A study by Brodie, Collins, and Aldrich-Wright (2004) details the investigation into the relationship between the molecular structure of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline and their biological activity. These compounds showed varying degrees of cytotoxicity against the L1210 Murine leukaemia cell line. The study revealed that specific methylated derivatives displayed greater biological activity compared to others. Techniques like circular dichroism spectroscopy and two-dimensional NMR spectroscopy provided insights into the binding of these complexes to DNA, indicating potential applications in understanding DNA interactions and therapeutic uses (Brodie, Collins, & Aldrich-Wright, 2004).

Synthesis of Substituted Ligands

O'Neill and Helquist (1999) described the facile synthesis of substituted phenanthroline ligands through the coupling of 1,10-phenanthroline with ketones. The process led to the production of various substituted phenanthrolines, which can have numerous applications as ligands in metal-promoted reactions, including asymmetric catalysis (O'Neill & Helquist, 1999).

Metal Complexes with Transition Metal Ions

Goodwin and Sylva (1967) prepared 2-Carboxy-1,10-phenanthroline and studied its complexes with first row transition metal ions. Their research provides valuable information on the coordination chemistry of such complexes, which could be beneficial in various chemical and biological applications (Goodwin & Sylva, 1967).

Luminescent EuIII Complexes

Akerboom et al. (2013) synthesized europium(III)-based coordination compounds with substituted 1,10-phenanthroline ligands. These compounds exhibited bright luminescence upon irradiation with near-UV radiation, indicating their potential use in luminescent materials and sensors (Akerboom et al., 2013).

Catalysis in Organic Transformations

Lin et al. (2023) reported the synthesis of a Phen-based periodic mesoporous organosilica (Phen-PMO) and its application in catalyzing the hydrosilylation reaction of phenylacetylene with phenylsilane. This study highlights the role of Phen derivatives in catalysis, particularly in organic transformations (Lin et al., 2023).

Future Directions

The future directions for the study and application of “Methyl 1,10-phenanthroline-2-carboxylate” and similar compounds could involve their use in the design and synthesis of metal complexes for the development of new functional materials with intriguing structures and potential applications .

properties

IUPAC Name

methyl 1,10-phenanthroline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-18-14(17)11-7-6-10-5-4-9-3-2-8-15-12(9)13(10)16-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUOTHREEOKGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC3=C2N=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478886
Record name 1,10-Phenanthroline-2-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,10-phenanthroline-2-carboxylate

CAS RN

37067-12-2
Record name 1,10-Phenanthroline-2-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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